molecular formula C13H13NO2S B2541666 Phenyl (2-(thiophen-3-yl)ethyl)carbamate CAS No. 1251624-74-4

Phenyl (2-(thiophen-3-yl)ethyl)carbamate

Cat. No. B2541666
CAS RN: 1251624-74-4
M. Wt: 247.31
InChI Key: ZOVZCOTVHYDAOZ-UHFFFAOYSA-N
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Description

Phenyl (2-(thiophen-3-yl)ethyl)carbamate is a compound that contains a carbamate group and a thiophene ring. Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Carbamates are organic compounds derived from carbamic acid and have wide applications in fields like medicine and agriculture .

Scientific Research Applications

Organic Electronics and Electrochromic Properties

Compounds incorporating thiophenyl groups demonstrate significant interest in the development of organic electronics, particularly for electrochromic devices. For instance, the study on the effects of different acceptor groups on the electrochemical and electrochromic properties of polycarbazole derivatives reveals that the introduction of these groups can significantly alter the optical and electronic characteristics of the resulting materials. These materials show promise in applications ranging from display technologies to smart windows due to their color-changing properties upon electrical stimulation (Hu et al., 2013).

Nonlinear Optical Limiting

Thiophene dyes, particularly those substituted with donor-acceptor groups, exhibit enhanced nonlinear optical limiting behavior, making them suitable for optoelectronic devices aimed at protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018). These properties are crucial for developing safety measures against high-intensity light exposure.

Antidepressant Activity

Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides are investigated for their potential antidepressant activities, demonstrating the therapeutic promise of thiophene-based compounds in mental health treatments. The study indicates significant reduction in immobility time in animal models, suggesting potential efficacy as antidepressant medications (Mathew et al., 2014).

Antibacterial and Antifungal Applications

Thiophene-containing compounds have been synthesized and evaluated for their antimicrobial activities, displaying potential as antibacterial and antifungal agents. This suggests their application in developing new treatments for microbial infections, including those resistant to existing antibiotics (Mabkhot et al., 2017).

Fluorescent pH Sensors

Heteroatom-containing organic fluorophores based on thiophene units have been developed to act as fluorescent pH sensors. These sensors demonstrate reversible emission changes between blue and dark states upon protonation and deprotonation, indicating their utility in sensing applications for both solution and solid-state environments (Yang et al., 2013).

Safety and Hazards

Ethyl carbamate, a related compound, is considered a genotoxic, multisite carcinogen in all species tested . It’s important to handle such compounds with care, following safety guidelines and precautions .

properties

IUPAC Name

phenyl N-(2-thiophen-3-ylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(16-12-4-2-1-3-5-12)14-8-6-11-7-9-17-10-11/h1-5,7,9-10H,6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVZCOTVHYDAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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